molecular formula C21H16ClN3 B2556562 1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 862106-12-5

1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2556562
CAS RN: 862106-12-5
M. Wt: 345.83
InChI Key: QJCSIRGIDBQVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile" is a derivative of the pyrido[1,2-a]benzimidazole class. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives has been explored through various multicomponent reactions. One such method involves a one-pot, four-component reaction using pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another approach for synthesizing related structures includes the Povarov (aza-Diels–Alder) and oxidation reactions starting from benzimidazole-2-arylimines . Additionally, a green synthesis method has been reported for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives using a three-component reaction in water under microwave irradiation .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as (1)H and (13)C NMR, MS, IR spectra, and elemental analysis. X-ray crystallography has also been employed to determine the structure of key intermediates and final products .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives includes nucleophilic substitution reactions, as reported for 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine without an additional base . The formation of polysubstituted benzenes followed by substitution and annulation reactions is also a part of the reaction mechanism for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives have been studied, revealing that many compounds exhibit in vitro antimicrobial activity . Photophysical studies have shown that these compounds display positive emission solvatochromism with significant Stokes shifts and high quantum yields of fluorescence . The environmental impact and cost-effectiveness of the synthesis methods are also considered, with some methods offering advantages such as excellent yield and reduced environmental impact .

Scientific Research Applications

Synthesis and Fluorescent Properties

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, including the key compound 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, has been achieved through reduction and condensation processes. These derivatives have been evaluated for their fluorescent properties, with some showing potential as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activities

Research has also been conducted on the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles with anticipated antimicrobial activity. This involves the preparation and evaluation of various derivatives for their in vitro antimicrobial activity, discussing the structure-activity relationship (Badawey & Gohar, 1992).

Green Synthesis Approaches

A green multicomponent synthesis approach for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives has been developed. This method utilizes water under microwave irradiation, highlighting the advantages of excellent yield, low cost, reduced environmental impact, and wide scope (Liu et al., 2008).

Novel Synthetic Pathways

The exploration of new synthetic pathways for pyrido[1,2-a]benzimidazole derivatives has led to efficient production in moderate yields through a novel one-pot, four-component reaction. This showcases the versatility of these compounds in synthetic organic chemistry and their potential applications in various fields (Yan et al., 2009).

Future Directions

Benzimidazole derivatives, including this compound, are of great interest due to their diverse biological and clinical applications . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications.

properties

IUPAC Name

1-chloro-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3/c1-13-7-9-15(10-8-13)11-16-14(2)17(12-23)21-24-18-5-3-4-6-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCSIRGIDBQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.